REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:12]=[C:11]([CH3:13])[C:7]([C:8]([NH2:10])=[O:9])=[C:6]([F:14])[CH:5]=2)[CH2:3][CH2:2]1.[CH3:15]OC(OC)N(C)C.CC(C)([O-])C.[K+].C1COCC1.Cl>CC1CCCO1>[CH:1]1([C:4]2[CH:12]=[C:11]3[C:7](=[C:6]([F:14])[CH:5]=2)[C:8](=[O:9])[NH:10][CH:15]=[CH:13]3)[CH2:2][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC(=C(C(=O)N)C(=C1)C)F
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
223 mL
|
Type
|
solvent
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
289 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
289 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After 1 hr stirring at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
around 100 mL of MeTHF was distilled out under vacuum in order
|
Type
|
CUSTOM
|
Details
|
to remove Methanol
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 55° C. again
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
DISTILLATION
|
Details
|
THF/MeTHF was distilled out at 60° C. for crystallization
|
Type
|
DISTILLATION
|
Details
|
During the distillation, IPA (223 ml)
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
After most of THF/MeTHF was removed
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled down to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The desired product was crystallized out from IPA/water
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and cold IPA
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried under vacuum at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C2C=CNC(C2=C(C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.1 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |